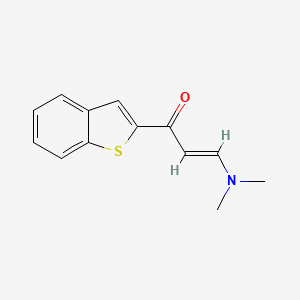

(E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

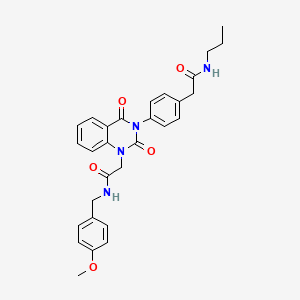

(E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, also known as EBT, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a heterocyclic compound with a thiophene ring and a prop-2-en-1-one moiety. EBT has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

Generation of Structurally Diverse Library

The compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This includes reactions with dithiocarbamic acid salts, aryl mercaptans, various amines, and monocyclic NH-azoles, leading to the synthesis of dithiocarbamates, thioethers, and other heterocyclic compounds (Roman, 2013).

Synthesis of 1-Benzothiophen-2-amines

1-Benzothiophen-2-amines, key intermediates in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs, have been synthesized from 4-(2-bromophenyl)-1,2,3-thiadiazole. The compound served as a precursor in various synthetic procedures, highlighting its role in medicinal chemistry (Petrov, Popova, Androsov, 2015).

Corrosion Inhibitors for Carbon Steel

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions. The research demonstrates the compound's potential in developing new materials for corrosion protection, which is crucial for extending the lifespan of metal structures (Hu et al., 2016).

Synthesis of Heterocycles

This compound reacts with various reagents to produce a wide range of heterocycles, such as pyrazolines, pyridines, benzodiazepines, and others. These reactions offer routes to synthesize compounds with potential applications in pharmaceuticals and materials science (Panja, Maiti, Bandyopadhyay, 2010).

Microwave-Mediated Synthesis of Heterocycles

The compound has been used in microwave-mediated synthesis to create benzothiazole- and benzimidazole-based heterocycles efficiently. This method emphasizes the compound's utility in rapid and sustainable synthetic processes (Darweesh et al., 2016).

Synthesis of Phosphonate and Phosphinic Diamide Derivatives

Phosphorylation of this compound has led to the development of substituted thiazolobenzimidazol-3-oxoprop-1-enyl-phosphonate and phosphonic diamide derivatives. These compounds have potential applications in various fields, including material science and organic synthesis (Abdou, Shaddy, Khidre, 2016).

properties

IUPAC Name |

(E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-14(2)8-7-11(15)13-9-10-5-3-4-6-12(10)16-13/h3-9H,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCBOODCJANUSM-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(1-benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2894700.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2894704.png)

![4-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2894707.png)

![N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2894714.png)

![1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one](/img/structure/B2894715.png)

![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2894717.png)

![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)